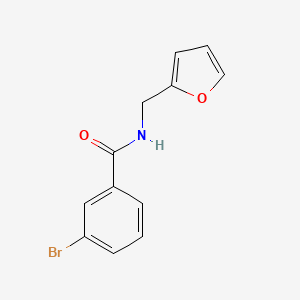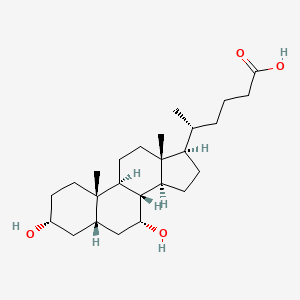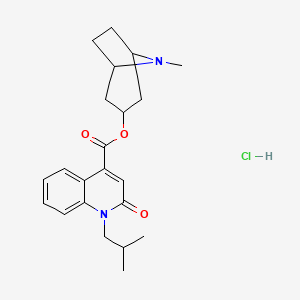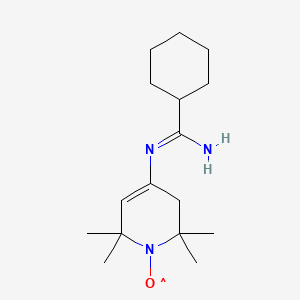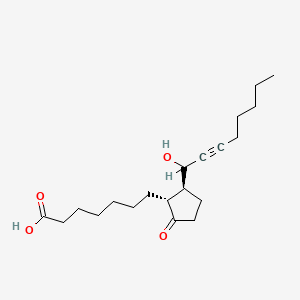![molecular formula C11H15ClINO B1209658 N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride CAS No. 86408-33-5](/img/structure/B1209658.png)
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride, also known as 2-IPE, is a novel, synthetic cyclopropanamine derivative that has recently been investigated for its potential applications in scientific research. This compound has been studied for its potential use in a variety of laboratory experiments, such as in the synthesis of other compounds, as a tool for studying the function of proteins, and for its potential effects on biochemical and physiological processes. In
Scientific Research Applications
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride has been studied for its potential applications in scientific research. It has been used in the synthesis of other compounds, such as cyclopropanethers, which have potential applications in drug discovery and development. In addition, N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride has been studied as a tool for studying the function of proteins, as it binds to specific proteins in a reversible manner. Furthermore, N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride has been investigated for its potential effects on biochemical and physiological processes.
Mechanism of Action
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been found to interact with certain proteins in a reversible manner, which is thought to be due to its ability to bind to the hydrophobic pocket of the protein. This binding is thought to lead to a conformational change in the protein, which can alter its function. Furthermore, N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been found to interact with certain proteins in a reversible manner, which is thought to be due to its ability to bind to the hydrophobic pocket of the protein. This binding is thought to lead to a conformational change in the protein, which can alter its function. Furthermore, N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. In addition, N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in certain medical conditions.
Advantages and Limitations for Lab Experiments
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride has several advantages for laboratory experiments. It is a simple and easily synthesized compound, and it is relatively inexpensive. Furthermore, it is relatively stable at room temperature and has a low toxicity profile. However, there are some limitations to using N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride in laboratory experiments. It is not very soluble in water, and it is not very stable in acidic or basic solutions. Furthermore, it may not be suitable for use in certain applications due to its low solubility.
Future Directions
There are several potential future directions for the study of N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride. It could be further investigated for its potential applications in drug discovery and development, as well as for its potential effects on biochemical and physiological processes. Furthermore, it could be studied for its potential use as a tool for studying the function of proteins, and for its potential effects on cellular processes. Additionally, it could be studied for its potential use in the synthesis of other compounds, and for its potential use in other laboratory experiments.
Synthesis Methods
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride is synthetically produced via a two-step reaction which involves the addition of a cyclopropanamine derivative to a 2-iodophenol followed by the addition of hydrochloric acid. The first step of the reaction involves the addition of the cyclopropanamine to the 2-iodophenol, which results in the formation of a cyclopropanone derivative. The second step involves the addition of hydrochloric acid to the cyclopropanone, leading to the formation of N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride. The reaction is simple and can be easily scaled up for industrial production.
properties
IUPAC Name |
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO.ClH/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9;/h1-4,9,13H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBWQZSHSMFQGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC=CC=C2I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006813 |
Source


|
| Record name | N-[2-(2-Iodophenoxy)ethyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86408-33-5 |
Source


|
| Record name | N-(2-(2-iodophenoxy)ethyl)cyclopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2-Iodophenoxy)ethyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

